Cas no 97233-06-2 (cinnamtannin B1)

cinnamtannin B1 structure
Product name:cinnamtannin B1
cinnamtannin B1 Chemical and Physical Properties
Names and Identifiers
-
- cinnamtannin B1
- epicatechin-(2beta->7,4beta->8)-epicatechin-(4beta->8)-epicatechin
- epicatechin-(4beta->8,2betaO->7)-epicatechin-(4beta->8)-epicatechin
- pavetannin B-2
- Proanthocyanidin-D1 u. D2
- Proanthocyanidin-D1 u. -D2
- cinnamtannin D-1
- CHEMBL1213876
- DTXSID901098102
- (2R,3R,4S,,8S,14R,15R)-2,8-Bis(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-8,14-methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol
- SCHEMBL20789227
- C17632
- 97233-06-2
- (2R,3R,4S,8S,14R,15R)-2,8-bis(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-8-yl]-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-3,5,11,13,15-pentol
- Q27137646
- Cinnamtannin D1
- (1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-8-yl]-4,12,14-trioxapentacyclo[11.7.1.0^{2,11}.0^{3,8}.0^{15,20}]henicosa-2,8,10,15,17,19-hexaene-6,9,17,19,21-pentol
- Epicatechin(2b->7,4b->8)epicatechin(4b->8)catechin
- CHEBI:69305
- C45H36O18
- 8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,,8S,14R,15R)-
-
- Inchi: InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37-,38+,39+,40+,41+,44+,45-/m0/s1
- InChI Key: BYSRPHRKESMCPO-HMQYECKYSA-N
- SMILES: C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Computed Properties
- Exact Mass: 864.19016430g/mol
- Monoisotopic Mass: 864.19016430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 14
- Hydrogen Bond Acceptor Count: 18
- Heavy Atom Count: 63
- Rotatable Bond Count: 4
- Complexity: 1610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 320Ų
- XLogP3: 3.3
cinnamtannin B1 Related Literature
-
Marta K. Dudek (Jamróz),S?awomir Ka?mierski,Kamil Stefaniak,Vitold B. Gliński,Jan. A. Gliński Org. Biomol. Chem. 2014 12 9837
-
Prarambh S. R. Dwivedi,Rajesh Patil,Pukar Khanal,Nilambari S. Gurav,Vaishali D. Murade,Dinesh P. Hase,Mohan G. Kalaskar,Muniappan Ayyanar,Rupesh V. Chikhale,Shailendra S. Gurav RSC Adv. 2021 11 39362
97233-06-2 (cinnamtannin B1) Related Products
- 1038324-19-4(5-Phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol)
- 1804876-95-6(4-(Bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2137708-22-4(Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl)-)
- 2138123-19-8(2-(Thiomorpholin-4-yl)quinazoline-8-carboxylic acid)
- 1346602-05-8(2-(Cyclopropylmethoxy-d4)-acetic Acid)
- 1263378-61-5((4-Phenylmethoxyphenyl)-Piperidin-4-Ylmethanone)
- 941958-84-5(N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,3-dimethylphenyl)ethanediamide)
- 1869169-33-4(ethyl 2-amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate)
- 1202997-94-1(N-[(furan-2-yl)methyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide)
- 1443312-84-2(2,6-dimethyl-4-(2-methylpropoxy)benzaldehyde)
Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk
